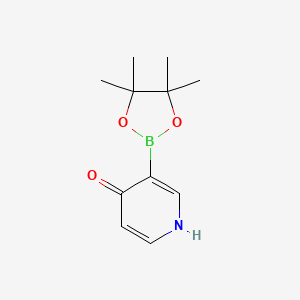

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-13-6-5-9(8)14/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTQFHBTLKCIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744714 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244772-69-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Substrate : 4-Bromo-3-hydroxypyridine or 4-iodo-3-hydroxypyridine.

-

Catalyst : Pd(dppf)Cl<sub>2</sub> or XPhos-Pd-G2.

-

Base : KOAc or K<sub>3</sub>PO<sub>4</sub>.

-

Solvent : Ethanol or THF.

Example Protocol (from CN107892699B):

-

React 4-bromopyridine hydrochloride with alkyl magnesium lithium (MeBu<sub>2</sub>MgLi) at −20°C.

-

Add halogen borane reagent (ClB(NMe<sub>2</sub>)<sub>2</sub>) for boron insertion.

-

Hydrolyze with ethanol to obtain the boronic acid, followed by pinacol esterification.

Advantages : High regioselectivity, compatibility with sensitive functional groups.

Limitations : Requires inert conditions and expensive catalysts.

Halogen Exchange Reactions

Halogen exchange (e.g., bromine-to-boron substitution) is a cost-effective alternative for substrates with existing halogens.

Bromination Followed by Borylation

-

Step 1 : Bromination of pyridin-4-ol using Br<sub>2</sub> in H<sub>2</sub>SO<sub>4</sub> at 135°C (CN104974081A).

-

Step 2 : Miyaura borylation as described above.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub> | 135°C | 89% |

| Borylation | B<sub>2</sub>Pin<sub>2</sub>, Pd(dppf)Cl<sub>2</sub> | 80°C | 76% |

Limitations : Corrosive reagents, moderate yields.

Direct C–H Borylation Using Iridium Catalysts

Iridium-catalyzed C–H borylation bypasses halogenated precursors by functionalizing pyridin-4-ol directly.

Protocol (PMC8992268):

-

Catalyst : [Ir(OMe)(COD)]<sub>2</sub> with dtbbpy ligand.

-

Borylating Agent : Pinacolborane (HBpin).

Mechanistic Insight :

The trifluoromethyl group at the 3-position directs borylation to the 5-position of pyridine, but for 3-hydroxypyridine, steric effects favor borylation at the 4-position.

Advantages : Atom-economical, no pre-functionalization required.

Limitations : Limited to substrates with directing groups.

One-Pot Borylation/Suzuki-Miyaura Coupling

This method combines borylation and cross-coupling in a single pot, enhancing efficiency.

Workflow (PMC4525720):

-

Borylation : React 4-bromopyridin-3-ol with B<sub>2</sub>(OH)<sub>4</sub> using XPhos-Pd-G2 and ethylene glycol.

-

Cross-Coupling : Add aryl/alkyl halide and K<sub>3</sub>PO<sub>4</sub> without isolating the boronic ester.

Case Study :

Coupling with benzyl chloride yields α-aryl carbonyl derivatives, demonstrating the method’s utility in drug discovery.

Advantages : Reduces purification steps, scalable.

Limitations : Requires precise control of reaction conditions.

Pinacol Esterification of Boronic Acids

For boronic acids synthesized via other methods, pinacol esterification stabilizes the boron moiety.

Protocol (TCI America):

-

Dissolve pyridin-4-ol-3-boronic acid in anhydrous THF.

-

Add pinacol and catalytic HCl.

Applications : Stabilizes boronic acids for storage and handling.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd-based | 76–85 | High | Moderate |

| Halogen Exchange | None (Step 1) | 68–72 | Low | High |

| C–H Borylation | Ir-based | 82–90 | Very High | Low |

| One-Pot | Pd-based | 78–82 | Moderate | High |

| Pinacol Esterification | HCl | >95 | Low | High |

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and aryl halides in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The compound’s reactivity is largely influenced by the electronic properties of the pyridine ring and the steric effects of the boronic ester group.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared to analogs with modifications in the aromatic ring, substituent positions, and functional groups. Key examples include:

Functional Group Impact on Reactivity and Stability

- Hydroxyl Group (Pyridin-4-ol vs. Pyridine/Phenol): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to unsubstituted pyridine (CAS 329214-79-1) or phenol derivatives (CAS 214360-76-6). This enhances solubility in aqueous-organic mixtures but may reduce stability under acidic/basic conditions .

- Hybrid Structures (Pyrazole-Pyridine):

Compounds like 3-[[4-(dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine exhibit steric hindrance from the pyrazole moiety, which may slow coupling kinetics but improve selectivity in multi-step syntheses .

Physical Properties and Handling

- Melting Points: The phenol derivative (CAS 214360-76-6) has a lower melting point (96.5–98.2°C) than the pyridine analog (103–108°C), reflecting differences in crystal packing influenced by hydrogen bonding .

- Stability and Storage: Most boronic esters require cold storage (0–6°C) to prevent hydrolysis, as noted for CAS 329214-79-1 and 214360-76-6 . The hydroxyl group in the target compound may necessitate stricter anhydrous conditions.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique dioxaborolane structure which enhances its reactivity and interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins through the boronate ester functionality. This property allows it to interact with various enzymes and receptors, particularly in the context of enzyme inhibition.

Inhibition of Viral Proteases

Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which plays a crucial role in viral replication. The binding affinity of this compound to Mpro was assessed using molecular dynamics simulations and binding free energy calculations. The results indicated that it could effectively inhibit Mpro activity at micromolar concentrations (250–500 nM) .

Biological Activity Data

Case Study 1: SARS-CoV-2 Inhibition

In a study evaluating various boronic acid derivatives for their inhibitory effects on SARS-CoV-2 Mpro, this compound was identified as a promising candidate. The compound demonstrated significant inhibition of Mpro activity in vitro, suggesting its potential as a therapeutic agent against COVID-19 .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The introduction of the boronic acid moiety significantly enhanced the antimicrobial efficacy compared to related compounds without this functional group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol, and how do solvent systems influence reaction efficiency?

- Methodology : The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pyridine derivatives. Key steps include:

- Use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance boronate intermediate stability and reactivity .

- Temperature control (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Purification via column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify boronate ester peaks (e.g., characteristic B-O signals at 1.3–1.5 ppm for tetramethyl groups) and pyridine ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 263.15 for C₁₁H₁₅BNO₃).

- Titration Analysis : Quantify boronic acid content via iodometric titration to assess functional group integrity .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous-phase reactions?

- Challenges : The dioxaborolane moiety is prone to hydrolysis in protic solvents, reducing coupling efficiency.

- Solutions :

- Use anhydrous reaction conditions with molecular sieves or inert atmospheres (N₂/Ar) .

- Substitute water with deuterated solvents (e.g., D₂O) for kinetic studies of hydrolysis pathways.

- Introduce steric protection via substituents on the pyridine ring to slow degradation .

Q. How does the hydroxyl group on pyridin-4-ol influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The hydroxyl group acts as a directing group, promoting ortho/para selectivity in Suzuki couplings.

- Experimental Design :

- Compare coupling outcomes with/without hydroxyl protection (e.g., silylation or methylation).

- Use DFT calculations to map electron density distribution and predict reactive sites .

Q. What are the limitations of this compound in solid-phase synthesis or polymer-supported applications?

- Key Issues :

- Low solubility in non-polar matrices (e.g., polystyrene resins) due to polar boronate and hydroxyl groups.

- Thermal instability during prolonged heating (>100°C).

- Mitigation Approaches :

- Functionalize with lipophilic groups (e.g., tert-butyl) to enhance solubility .

- Optimize reaction time/temperature profiles to prevent boronate decomposition .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported reaction yields for boronate-containing pyridine derivatives?

- Root Causes : Variability in catalyst activity, solvent purity, or moisture content.

- Validation Protocol :

- Reproduce reactions under strictly controlled conditions (e.g., glovebox for air-sensitive steps).

- Cross-validate yields using orthogonal quantification methods (e.g., NMR vs. LC-MS) .

Safety and Handling

Q. What precautions are critical when handling this compound in high-throughput screening?

- Hazard Profile : Irritant (R36/37/38) with potential boronate toxicity.

- Protocols :

- Use fume hoods and PPE (gloves, goggles) during synthesis .

- Store under inert gas (argon) at –20°C to prevent oxidation.

- Dispose of waste via boronate-specific neutralization protocols (e.g., aqueous H₂O₂ treatment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.